molecular formula C25H24FN5O2 B2845332 2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile CAS No. 2380188-16-7

2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile

Cat. No.: B2845332
CAS No.: 2380188-16-7
M. Wt: 445.498
InChI Key: ZJZNVTYOUZIGTQ-UHFFFAOYSA-N
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Description

2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a fluorophenyl group, a pyridazinone moiety, and a pyranopyridine core, making it an interesting subject for research in medicinal chemistry and pharmacology.

Preparation Methods

The synthesis of 2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile typically involves multiple steps, including the formation of key intermediates and their subsequent coupling. Common synthetic routes may involve:

Chemical Reactions Analysis

2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in reduced forms of the compound.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present and the reaction conditions.

    Coupling Reactions:

Scientific Research Applications

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in the areas of anti-inflammatory, anticancer, and antiviral research.

    Biological Studies: The compound can be used as a probe to study various biological pathways and molecular targets, providing insights into cellular processes and disease mechanisms.

    Chemical Biology: The compound can serve as a tool for chemical biology studies, helping to elucidate the interactions between small molecules and biological macromolecules.

    Industrial Applications: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of 2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-(4-{[3-(4-fluorophenyl)-6-oxo-1,6-dihydropyridazin-1-yl]methyl}piperidin-1-yl)-5H,7H,8H-pyrano[4,3-b]pyridine-3-carbonitrile can be compared with other similar compounds, such as:

    Pyridazinone Derivatives: These compounds share the pyridazinone core and may exhibit similar biological activities.

    Fluorophenyl Compounds: Compounds containing the fluorophenyl group may have comparable chemical properties and reactivity.

    Piperidine Derivatives: These compounds share the piperidine ring and may have similar pharmacological profiles.

    Pyranopyridine Compounds: Compounds with the pyranopyridine core may exhibit similar chemical behavior and applications.

The uniqueness of this compound lies in its combination of these structural elements, which may confer distinct biological and chemical properties.

Properties

IUPAC Name

2-[4-[[3-(4-fluorophenyl)-6-oxopyridazin-1-yl]methyl]piperidin-1-yl]-7,8-dihydro-5H-pyrano[4,3-b]pyridine-3-carbonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H24FN5O2/c26-21-3-1-18(2-4-21)23-5-6-24(32)31(29-23)15-17-7-10-30(11-8-17)25-19(14-27)13-20-16-33-12-9-22(20)28-25/h1-6,13,17H,7-12,15-16H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJZNVTYOUZIGTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=C(C=C3)F)C4=C(C=C5COCCC5=N4)C#N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H24FN5O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

445.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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